1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy-

Analytical Chemistry Quality Control Spectral Identification

Procure 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS 646472-83-5) to secure the exact 2,2,5-trimethoxy substitution pattern required for chromatographic method validation, system suitability testing, and SAR studies. This regioisomer provides a unique electronic/steric profile (PSA 44.8 Ų, XLogP 1.7-1.8) that cannot be replicated by 5,6,7-trimethoxy, 6,7,8-trimethoxy, or unsubstituted α-tetralone analogs. Using an incorrect regioisomer compromises retention time matching, experimental continuity, and data integrity. Available as a synthetic reference standard with documented FTIR and GC-MS spectral signature. Ideal for medicinal chemistry diversification and as a negative control in 5-LOX enzymatic assays (IC50 >10 μM).

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 646472-83-5
Cat. No. B12593833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy-
CAS646472-83-5
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2=O)(OC)OC
InChIInChI=1S/C13H16O4/c1-15-11-6-4-5-10-9(11)7-8-13(16-2,17-3)12(10)14/h4-6H,7-8H2,1-3H3
InChIKeyZIZQILBFUPJSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS 646472-83-5): Synthetic Trimethoxy-Naphthalenone for Medicinal Chemistry and Analytical Reference


1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS 646472-83-5), also referred to as 2,2,5-trimethoxy-3,4-dihydronaphthalen-1-one, is a synthetic organic compound belonging to the naphthalenone class [1]. It features a partially hydrogenated naphthalenone core with a ketone group at position 1 and three methoxy substituents at positions 2, 2, and 5 (C13H16O4; molecular weight 236.26 g/mol; exact mass 236.105; PSA 44.76 Ų; XLogP 1.7–1.8) . The specific 2,2,5-trimethoxy substitution pattern distinguishes it from other trimethoxy-naphthalenone regioisomers (e.g., 5,6,7-trimethoxy and 6,7,8-trimethoxy analogs) and from non-methoxylated parent scaffolds such as 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) [2].

Why 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS 646472-83-5) Cannot Be Replaced by Other Trimethoxy-Naphthalenones or α-Tetralone Analogs


Substitution among naphthalenone derivatives carries substantial risk because methoxy substitution patterns profoundly influence electronic distribution, steric accessibility, and intermolecular interaction profiles. The 2,2,5-trimethoxy regioisomer (CAS 646472-83-5) differs from 5,6,7-trimethoxy (CAS 20875-63-2) and 6,7,8-trimethoxy (CAS 90266-18-5) analogs in both the number and ring-positioning of methoxy groups, which alters hydrogen-bond acceptor capacity, lipophilicity, and metabolic susceptibility [1]. Similarly, the unsubstituted α-tetralone scaffold (CAS 529-34-0) lacks the electronic modulation and solubility characteristics conferred by the trimethoxy array [2]. For applications requiring precise retention time matching in chromatographic method validation, or for structure-activity relationship (SAR) studies where methoxy positioning is the variable under investigation, generic substitution with a different regioisomer invalidates experimental continuity and may produce confounding data.

Quantitative Differentiation Evidence for 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS 646472-83-5) Versus Structural Analogs


Regioisomeric Differentiation via Unique Spectroscopic Fingerprint (FTIR and GC-MS)

CAS 646472-83-5 possesses a validated FTIR and GC-MS spectral signature distinct from its trimethoxy-naphthalenone regioisomers. SpectraBase entry 98Wzre9LYIZ confirms a unique spectral profile for this specific 2,2,5-substitution pattern [1]. This spectroscopic differentiation enables unambiguous compound identity verification in analytical workflows.

Analytical Chemistry Quality Control Spectral Identification

Physicochemical Profile Differentiating 2,2,5-Trimethoxy from Unsubstituted α-Tetralone

Compared to the unsubstituted parent scaffold α-tetralone (3,4-dihydronaphthalen-1(2H)-one, CAS 529-34-0), the 2,2,5-trimethoxy derivative exhibits markedly different physicochemical properties relevant to drug discovery workflows. α-Tetralone has a molecular weight of 146.19 g/mol and lacks polar methoxy substituents, whereas the target compound possesses three methoxy groups that increase molecular weight to 236.26 g/mol, introduce a PSA of 44.8 Ų, and establish XLogP of 1.7–1.8 [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Weak 5-Lipoxygenase Inhibitory Activity as Class-Level Screening Data

BindingDB entry BDBM50591538 reports that CAS 646472-83-5 exhibits an IC50 > 10,000 nM (i.e., >10 μM) against human recombinant 5-lipoxygenase (5-LOX) [1]. This data point serves as class-level evidence: the compound is not a potent 5-LOX inhibitor, distinguishing it from structurally related 3,4-dihydronaphthalene derivatives developed as 5-LOX inhibitors in the patent literature [2]. The lack of potent 5-LOX activity may indicate reduced off-target liability for applications where 5-LOX inhibition is undesirable.

Inflammation Research Enzymology 5-LOX Inhibition

Recommended Research and Industrial Applications for 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS 646472-83-5)


Analytical Reference Standard for Method Development and Quality Control

As a chemically defined synthetic naphthalenone with a unique FTIR and GC-MS spectral signature [1], CAS 646472-83-5 serves as a reference standard for chromatographic method development and system suitability testing. Its distinct retention characteristics and spectral fingerprint enable calibration of analytical instruments and verification of compound identity in purity assessments. Procurement of this specific regioisomer ensures that analytical methods are validated against the correct 2,2,5-substitution pattern rather than a different trimethoxy-naphthalenone variant.

Structure-Activity Relationship (SAR) Probe for Methoxy Substitution Effects

The 2,2,5-trimethoxy substitution pattern provides a defined electronic and steric profile (PSA 44.8 Ų; XLogP 1.7–1.8) that differs markedly from the unsubstituted α-tetralone scaffold . Researchers conducting SAR studies on naphthalenone-based pharmacophores can use this compound as a methoxy-rich comparator to evaluate the impact of multiple methoxy substituents on target binding, solubility, and metabolic stability. The documented weak 5-LOX inhibitory activity (IC50 >10 μM) provides an initial activity benchmark [2].

Synthetic Intermediate for Heterocyclic Compound Libraries

Naphthalenone scaffolds serve as versatile building blocks in organic synthesis. The 2,2,5-trimethoxy substitution pattern, with its three methoxy groups and ketone functionality, offers multiple sites for further derivatization, including condensation reactions to form chalcone-like derivatives, heterocyclic ring formations, and cross-coupling reactions [3]. Researchers building compound libraries for medicinal chemistry screening programs may utilize this compound as a starting material for diversification.

Negative Control for 5-Lipoxygenase Screening Campaigns

The BindingDB-reported 5-LOX IC50 >10,000 nM [2] qualifies this compound as a negative or weak-activity control in enzymatic assays targeting 5-lipoxygenase. Procurement of this specific compound allows screening laboratories to establish baseline activity thresholds and validate assay sensitivity, distinguishing true hits from background noise in high-throughput screening campaigns focused on inflammatory pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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